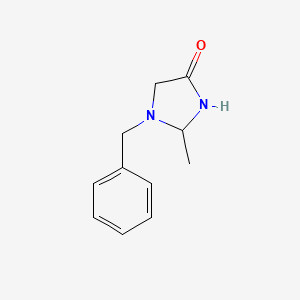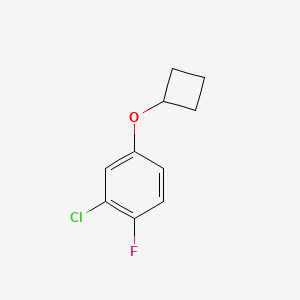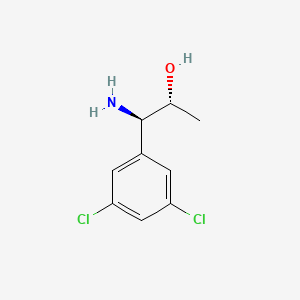
1-(2,6-Dimethylphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O It is a type of alcohol that features a hydroxyl group (-OH) attached to a propyl chain, which is in turn connected to a benzene ring substituted with two methyl groups at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2,6-Dimethylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,6-dimethylphenyl)propan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-(2,6-dimethylphenyl)propan-1-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form 1-(2,6-dimethylphenyl)propan-1-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(2,6-dimethylphenyl)propan-1-chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 1-(2,6-Dimethylphenyl)propan-1-one
Reduction: 1-(2,6-Dimethylphenyl)propan-1-amine
Substitution: 1-(2,6-Dimethylphenyl)propan-1-chloride
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,6-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their function.
Comparación Con Compuestos Similares
1-(2,6-Dimethylphenyl)propan-1-ol can be compared with other similar compounds such as:
- 1-(2,3-Dimethylphenyl)propan-1-ol
- 1-(3,4-Dimethylphenyl)propan-1-ol
- 1-(2,6-Dimethylphenyl)ethanol
These compounds share structural similarities but differ in the position and number of methyl groups on the benzene ring. The unique positioning of the methyl groups in this compound can influence its reactivity and interactions with other molecules, making it distinct in its chemical behavior and applications.
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-(2,6-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-4-10(12)11-8(2)6-5-7-9(11)3/h5-7,10,12H,4H2,1-3H3 |
Clave InChI |
LGPAOGFQSRQKQD-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(C=CC=C1C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


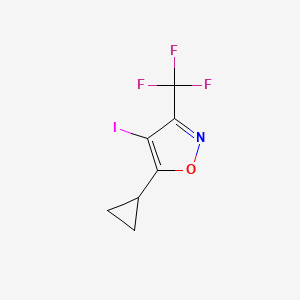

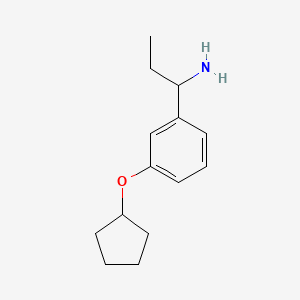
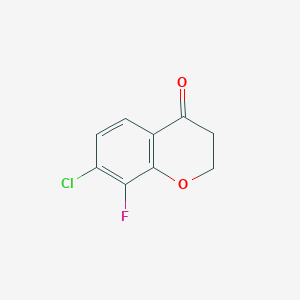
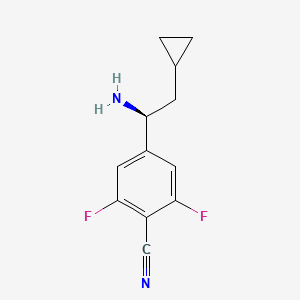
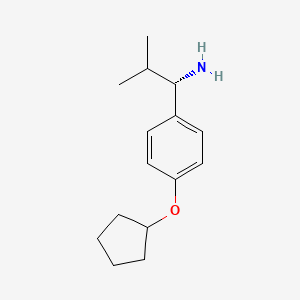
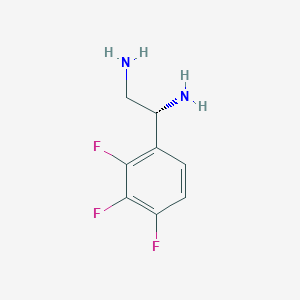
![Tert-butyl3-amino-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate oxalate](/img/structure/B13051167.png)
